molecular formula C26H25N3O5 B2657752 3-benzamido-N-(3,4-dimethoxybenzyl)-5-methoxy-1H-indole-2-carboxamide CAS No. 1114641-94-9

3-benzamido-N-(3,4-dimethoxybenzyl)-5-methoxy-1H-indole-2-carboxamide

Cat. No.: B2657752
CAS No.: 1114641-94-9
M. Wt: 459.502
InChI Key: RAIIRNQRPYUEEK-UHFFFAOYSA-N
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Description

3-benzamido-N-(3,4-dimethoxybenzyl)-5-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C26H25N3O5 and its molecular weight is 459.502. The purity is usually 95%.
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Scientific Research Applications

Potential Antipsychotic Agents

  • A study explored the synthesis and antidopaminergic properties of benzamide derivatives, suggesting their suitability for investigating dopamine D-2 mediated responses and for receptor binding studies in both in vitro and in vivo settings. These compounds, including variants like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, showed a low tendency to induce extrapyramidal side effects at antipsychotically effective doses, indicating potential for antipsychotic agent development (Högberg et al., 1990).

Anti-inflammatory and Analgesic Agents

  • Novel heterocyclic compounds derived from visnaginone and khellinone showed significant COX-2 selectivity, analgesic, and anti-inflammatory activities. This highlights the potential application of similar compounds in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Solid-Phase Synthesis of Peptide Amides

  • Research on polymer-supported benzylamides for solid-phase synthesis of C-terminal peptide amides under mild conditions could be relevant for peptide drug development. This method allows for the efficient assembly of peptide chains, demonstrating the utility of benzamide linkages in peptide synthesis (Albericio & Bárány, 2009).

Synthesis of Novel Heterocyclic Compounds

  • The synthesis of novel indole derivatives for pharmacological evaluation suggests a framework for creating compounds with potential bioactivity. These studies emphasize the importance of the indole core, a common feature with the compound , in medicinal chemistry research (Kandile et al., 2015).

Inhibitors of Poly(ADP-ribose) Synthetase

  • Studies on benzamides as inhibitors of poly(ADP-ribose) synthetase highlight the role of such compounds in modulating enzyme activity. This is relevant for research into mechanisms of DNA repair and cell death, suggesting a potential application in cancer therapy and neuroprotection (Purnell & Whish, 1980).

Properties

IUPAC Name

3-benzamido-N-[(3,4-dimethoxyphenyl)methyl]-5-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-32-18-10-11-20-19(14-18)23(29-25(30)17-7-5-4-6-8-17)24(28-20)26(31)27-15-16-9-12-21(33-2)22(13-16)34-3/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIIRNQRPYUEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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